molecular formula C16H18N2O3 B268329 N-{4-[(butylamino)carbonyl]phenyl}-2-furamide

N-{4-[(butylamino)carbonyl]phenyl}-2-furamide

货号 B268329
分子量: 286.33 g/mol
InChI 键: XLPWXXJQWIERPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(butylamino)carbonyl]phenyl}-2-furamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule was first synthesized by Bayer AG in 2003 and has since been extensively studied for its ability to modulate the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.

作用机制

BAY 41-2272 acts by stimulating the soluble guanylate cyclase (sGC) enzyme, which is responsible for the production of cGMP. This cyclic nucleotide then activates protein kinase G (PKG), leading to the phosphorylation of various target proteins that mediate the physiological effects of N-{4-[(butylamino)carbonyl]phenyl}-2-furamide signaling.
Biochemical and Physiological Effects:
The activation of the N-{4-[(butylamino)carbonyl]phenyl}-2-furamide pathway by BAY 41-2272 leads to a wide range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. These effects are mediated by the activation of PKG, which regulates the activity of ion channels, enzymes, and transcription factors.

实验室实验的优点和局限性

One of the main advantages of BAY 41-2272 is its high potency and selectivity for sGC, which makes it a useful tool for studying the N-{4-[(butylamino)carbonyl]phenyl}-2-furamide signaling pathway in vitro and in vivo. However, one limitation of this molecule is its relatively short half-life, which requires frequent dosing in animal models and may limit its therapeutic potential.

未来方向

There are several areas of future research that could further elucidate the therapeutic potential of BAY 41-2272. These include the development of more potent and selective sGC activators, the investigation of the effects of BAY 41-2272 on other signaling pathways, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the development of novel drug delivery systems that could improve the pharmacokinetics of BAY 41-2272 could enhance its therapeutic efficacy.

合成方法

The synthesis of BAY 41-2272 involves the condensation of 4-aminobenzoic acid with butyl isocyanate, followed by the cyclization of the resulting intermediate with furfurylamine. This method yields a white crystalline powder with a melting point of 169-171°C.

科学研究应用

BAY 41-2272 has been shown to have a wide range of potential therapeutic applications, including the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. This molecule acts as a potent activator of the N-{4-[(butylamino)carbonyl]phenyl}-2-furamide signaling pathway, which plays a crucial role in the regulation of vascular tone, platelet aggregation, and smooth muscle relaxation.

属性

产品名称

N-{4-[(butylamino)carbonyl]phenyl}-2-furamide

分子式

C16H18N2O3

分子量

286.33 g/mol

IUPAC 名称

N-[4-(butylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H18N2O3/c1-2-3-10-17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-11-21-14/h4-9,11H,2-3,10H2,1H3,(H,17,19)(H,18,20)

InChI 键

XLPWXXJQWIERPR-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

规范 SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。